molecular formula C14H14N4O4S2 B14207162 N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide CAS No. 823810-40-8

N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide

Cat. No.: B14207162
CAS No.: 823810-40-8
M. Wt: 366.4 g/mol
InChI Key: RRGCJOIEBLVVKO-UHFFFAOYSA-N
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Description

N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide is a complex organic compound characterized by its unique thiadiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide typically involves the reaction of diphenylamine with sulfuric acid and a thiadiazole precursor under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the thiadiazole ring and the subsequent attachment of the sulfuric diamide group.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of the thiadiazole precursor, followed by its reaction with diphenylamine and sulfuric acid. The process requires precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiadiazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.

Major Products

Major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted thiadiazole compounds.

Scientific Research Applications

N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

  • 3,4-Diphenyl-1,2,5-thiadiazole
  • 2,5-Diphenyl-1,3,4-thiadiazole
  • 2,3-Diphenyl-1,2,4-thiadiazole

Uniqueness

N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide is unique due to its specific substitution pattern and the presence of the sulfuric diamide group, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.

Properties

CAS No.

823810-40-8

Molecular Formula

C14H14N4O4S2

Molecular Weight

366.4 g/mol

IUPAC Name

1,1-dioxo-3,4-diphenyl-3-(sulfamoylamino)-2H-1,2,5-thiadiazole

InChI

InChI=1S/C14H14N4O4S2/c15-23(19,20)17-14(12-9-5-2-6-10-12)13(16-24(21,22)18-14)11-7-3-1-4-8-11/h1-10,17-18H,(H2,15,19,20)

InChI Key

RRGCJOIEBLVVKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NS(=O)(=O)NC2(C3=CC=CC=C3)NS(=O)(=O)N

Origin of Product

United States

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